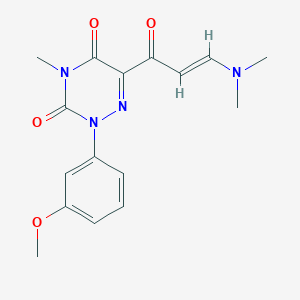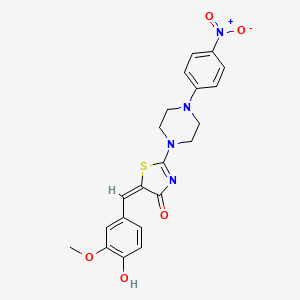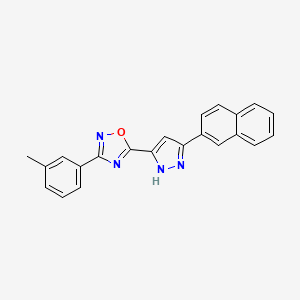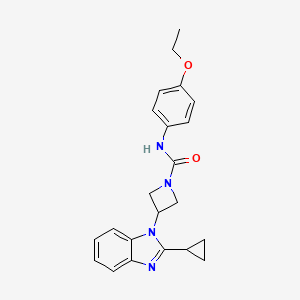
N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylbenzamide is a chemical compound belonging to the class of benzamides. It is characterized by a benzamide core with a cyclopentyl group attached to the nitrogen atom. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
N-cyclopentylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is investigated for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylbenzamide typically involves the reaction of benzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COCl+C5H9NH2→C6H5CONHC5H9+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow methods under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopentylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzene ring or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Cyclopentylbenzylamine.
Substitution: Halogenated derivatives like 2-bromo-N-cyclopentylbenzamide.
Mécanisme D'action
The mechanism of action of N-cyclopentylbenzamide involves its interaction with specific molecular targets. It can inhibit the phosphorylation of certain proteins, thereby affecting cellular signaling pathways. For example, it has been shown to inhibit the phosphorylation of BAD at Ser99 in human carcinoma cells . This inhibition can lead to altered cell survival and apoptosis pathways.
Comparaison Avec Des Composés Similaires
- N-cycloheptylbenzamide
- 3-cyano-N-cyclopentylbenzamide
- 2-chloro-N-cyclopentylbenzamide
- 2,4-dichloro-N-cyclopentylbenzamide
- 2-bromo-N-cyclopentylbenzamide
Comparison: N-cyclopentylbenzamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-cycloheptylbenzamide, it may exhibit different reactivity and interaction with biological targets due to the size and flexibility of the cyclopentyl ring.
Propriétés
IUPAC Name |
N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFSUZIEYDGHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2375456.png)


![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2375463.png)

![3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2375476.png)
